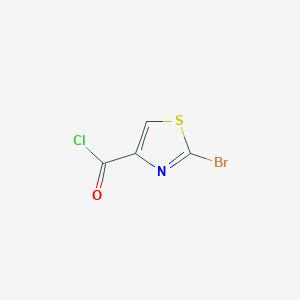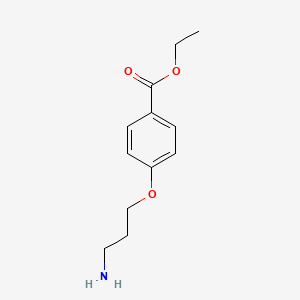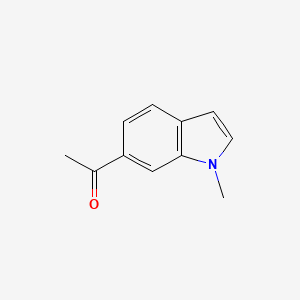
1-(1-甲基-1H-吲哚-6-基)乙酮
描述
“1-(1-methyl-1H-indol-6-yl)ethanone” is a compound with the molecular formula C11H11NO . It is an aromatic heterocyclic compound that contains a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound is solid in form .
Synthesis Analysis
Indole derivatives, such as “1-(1-methyl-1H-indol-6-yl)ethanone”, have been synthesized using various methods . One common approach involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Another method involves the addition of indole to aldehydes .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-indol-6-yl)ethanone” consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular weight of 173.21 g/mol .
Physical And Chemical Properties Analysis
“1-(1-methyl-1H-indol-6-yl)ethanone” is a solid compound . It has a molecular weight of 173.21 g/mol and a molecular formula of C11H11NO . The compound has a topological polar surface area of 22 Ų .
科学研究应用
药物研究
吲哚衍生物,包括“1-(1-甲基-1H-吲哚-6-基)乙酮”之类的化合物,因其在药物应用中的潜力而被广泛研究。 它们已知具有多种生物活性,这些活性在治疗癌症、微生物感染和其他疾病方面可能是有益的 .
植物生长调节
与“1-(1-甲基-1H-吲哚-6-基)乙酮”相似的化合物可能参与植物激素如吲哚-3-乙酸的合成,而吲哚-3-乙酸对于植物生长和发育至关重要 .
化学合成
吲哚衍生物可用于化学合成过程,例如β-芳氧基-β-酮酯的对映选择性制备,这可能涉及与酚的反应 .
生物活性化合物开发
包含吲哚衍生物的复杂天然产物支架的合成是一个重要的研究领域。 这些努力旨在扩展潜在治疗应用的生物活性化学空间 .
醛固酮合成酶抑制
对吲哚衍生物的研究已导致发现可以抑制醛固酮合成酶的化合物,这是一种很有希望的机制,可以降低动脉血压而不会影响皮质醇的分泌 .
化学信息学
未来方向
作用机制
Target of Action
It is known that indole derivatives, which include 1-(1-methyl-1h-indol-6-yl)ethanone, have a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound affects multiple pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes.
Pharmacokinetics
The presence of the indole ring and the ethanone group in the compound suggests that it may be lipophilic , which could influence its absorption and distribution within the body.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels. These could include changes in protein activity, alterations in cell signaling pathways, and effects on
生化分析
Biochemical Properties
1-(1-methyl-1H-indol-6-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation. Additionally, 1-(1-methyl-1H-indol-6-yl)ethanone can bind to specific receptors, such as serotonin receptors, influencing neurotransmitter pathways and affecting cellular signaling .
Cellular Effects
The effects of 1-(1-methyl-1H-indol-6-yl)ethanone on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, 1-(1-methyl-1H-indol-6-yl)ethanone can alter gene expression by binding to transcription factors or interacting with DNA, thereby affecting the production of proteins essential for various cellular functions .
Molecular Mechanism
At the molecular level, 1-(1-methyl-1H-indol-6-yl)ethanone exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, altering the enzyme’s activity and affecting metabolic pathways. Additionally, 1-(1-methyl-1H-indol-6-yl)ethanone can influence gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-methyl-1H-indol-6-yl)ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(1-methyl-1H-indol-6-yl)ethanone remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(1-methyl-1H-indol-6-yl)ethanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing neurotransmitter activity or modulating enzyme function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while exceeding this range can cause detrimental outcomes .
Metabolic Pathways
1-(1-methyl-1H-indol-6-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. Cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(1-methyl-1H-indol-6-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of 1-(1-methyl-1H-indol-6-yl)ethanone can impact its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 1-(1-methyl-1H-indol-6-yl)ethanone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of 1-(1-methyl-1H-indol-6-yl)ethanone can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
1-(1-methylindol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-4-3-9-5-6-12(2)11(9)7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZZNSAKRDTNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80707308 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80707308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202584-26-7 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80707308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

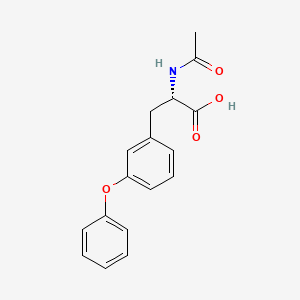


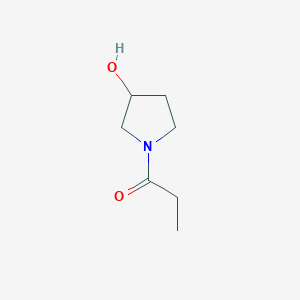
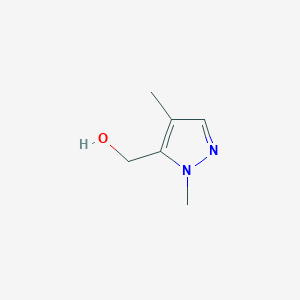
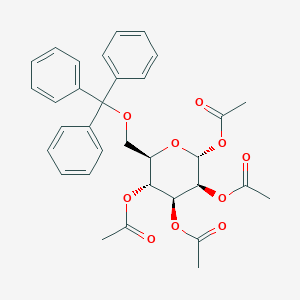
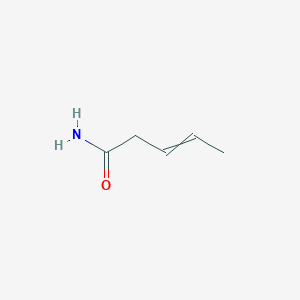

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
